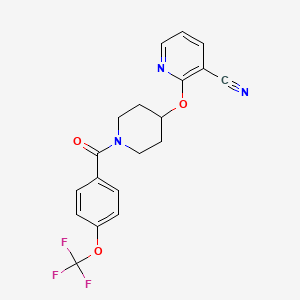

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-16-5-3-13(4-6-16)18(26)25-10-7-15(8-11-25)27-17-14(12-23)2-1-9-24-17/h1-6,9,15H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBAIJJTUIYXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a trifluoromethoxy group, piperidine moiety, and a nitrile functional group, suggests diverse biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H16F3N3O3

- Molecular Weight : 391.35 g/mol

- IUPAC Name : 2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Notable areas of research include:

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of nicotinonitrile have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | SGC7901 (gastric cancer) | 15 | Apoptosis induction |

| Study B | ECA109 (esophageal cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound X | Staphylococcus aureus | 64 |

| Compound Y | Escherichia coli | 128 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to apoptosis and cell survival.

- Interaction with Cellular Targets : The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial properties were evaluated through disk diffusion methods against various pathogens. The compound exhibited notable inhibition zones, indicating effective antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated molecular weight based on formula C₁₈H₁₆F₃N₃O₃.

Key Observations :

- Trifluoromethoxy vs.

- Positional Effects : The para-substituted OCF₃ group in the target compound may confer distinct electronic and steric interactions compared to meta- or ortho-substituted analogs (e.g., 8a, 8c, and –4 compounds).

- Functional Group Diversity : Analogs like 8a and 8c incorporate ethylthioureido or methoxy groups, which introduce hydrogen-bonding capabilities or steric bulk absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile?

- Methodological Answer : The synthesis typically involves coupling a nicotinonitrile derivative with a functionalized piperidine scaffold. Key steps include:

- Piperidine Functionalization : React 4-hydroxypiperidine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the benzoylated intermediate .

- Etherification : Couple the hydroxyl group of the piperidine intermediate with a chlorinated nicotinonitrile derivative (e.g., 2-chloronicotinonitrile) using a base like K₂CO₃ in DMF or THF .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic peaks include:

- Nicotinonitrile moiety : Aromatic protons at δ ~8.5–7.2 ppm (pyridine ring) and a nitrile carbon at ~115 ppm .

- Trifluoromethoxy group : A singlet for the -OCF₃ group at δ ~4.3 ppm (¹H) and a distinct ¹⁹F NMR signal at ~-58 ppm .

- Piperidine ring : Axial/equatorial protons at δ ~3.0–4.0 ppm (oxy-substituted position) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the etherification step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side-product formation. DMF often improves nucleophilic displacement efficiency .

- Catalysis : Add catalytic KI (10 mol%) to enhance leaving-group displacement in SN2 reactions .

- Temperature Control : Maintain 60–80°C to accelerate kinetics without decomposing the trifluoromethoxy group .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) that may cause peak splitting .

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles. Compare with DFT-optimized structures for validation .

- 2D NMR : Employ NOESY or COSY to confirm spatial proximity of protons in disputed regions .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs) to simulate binding modes. Focus on the trifluoromethoxy group’s hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., -CF₃O vs. -CN) on activity using datasets from PubChem BioAssay .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- pH Adjustment : Ionize the piperidine nitrogen (pKa ~8.5) by preparing buffers at pH 6.5–7.5 to improve aqueous dispersion .

- Prodrug Derivatization : Introduce phosphate or PEG groups at the hydroxyl position for temporary hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.